molecular formula C28H32O16 B13912573 5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No.: B13912573
M. Wt: 624.5 g/mol
InChI Key: KKPKUPKKMALLKG-BVVADKFVSA-N
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Description

Complanatuside is a flavonol glycoside isolated from Astragalus complanatus, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of complanatuside involves the extraction from Astragalus complanatus using solvents like ethanol or methanol. The extraction process typically includes steps such as maceration, filtration, and concentration .

Industrial Production Methods: Industrial production of complanatuside follows similar extraction methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Complanatuside undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of complanatuside .

Scientific Research Applications

Complanatuside has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.

    Biology: Studied for its effects on cellular processes, including anti-inflammatory and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Complanatuside exerts its effects through several molecular targets and pathways:

    Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6.

    Anticancer Action: Induces apoptosis and inhibits cell proliferation in cancer cells.

Comparison with Similar Compounds

Complanatuside is unique among flavonol glycosides due to its specific molecular structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22-,23-,24-,27-,28+/m1/s1

InChI Key

KKPKUPKKMALLKG-BVVADKFVSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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